Des-(Cyclohexa-2,5-dien-1-one) Boldenone

Description

Properties

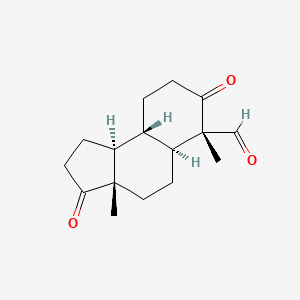

Molecular Formula |

C16H22O3 |

|---|---|

Molecular Weight |

262.34 g/mol |

IUPAC Name |

(3aS,5aS,6S,9aS,9bS)-3a,6-dimethyl-3,7-dioxo-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-6-carbaldehyde |

InChI |

InChI=1S/C16H22O3/c1-15-8-7-12-10(11(15)4-6-13(15)18)3-5-14(19)16(12,2)9-17/h9-12H,3-8H2,1-2H3/t10-,11-,12-,15-,16+/m0/s1 |

InChI Key |

TYBPNVWHPMYBBH-PVIIJVKYSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC(=O)[C@]3(C)C=O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC(=O)C3(C)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Des-(Cyclohexa-2,5-dien-1-one) Boldenone involves several steps. One common method includes the reaction of Boldenone with specific reagents to remove the cyclohexa-2,5-dien-1-one group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Des-(Cyclohexa-2,5-dien-1-one) Boldenone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Des-(Cyclohexa-2,5-dien-1-one) Boldenone has several scientific research applications:

Chemistry: It is used as a reference material in analytical chemistry to study the properties and reactions of similar compounds.

Biology: It is used in biological studies to understand the effects of anabolic steroids on cellular processes.

Medicine: It is used in medical research to develop new therapeutic agents for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Des-(Cyclohexa-2,5-dien-1-one) Boldenone involves its interaction with androgen receptors. As an androgen, it binds to these receptors and regulates gene transcription, leading to various physiological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in muscle growth and development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Boldenone vs. Des-(Cyclohexa-2,5-dien-1-one) Boldenone

- Structural Differences: Boldenone retains the androsta-1,4-dien-3-one backbone with a 17β-hydroxyl group, while the Des- variant lacks the cyclohexenone ring (Figure 1). This absence reduces molecular rigidity and conjugated π-system interactions, which are critical for receptor binding in steroids .

- Physicochemical Properties: The removal of the cyclohexenone moiety likely decreases polarity, as evidenced by TLC mobility trends in related cyclohexanone derivatives (e.g., Rf = 0.45–0.53 for cyclohexanone analogs in Et2O/hexanes systems ).

Comparison with Cyclohexanone Derivatives

Cyclohexa-2,5-dien-1-one derivatives (e.g., 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one) exhibit distinct bond angles (e.g., C1–C2–C3 = 121.17°, O1–C3–C2 = 120.57°) and substituent effects that influence stability and reactivity .

Comparison with 1-Cyclohexenylethanone (2o)

1-Cyclohexenylethanone (TLC Rf = 0.53 ) shares a cyclohexene fragment but differs in functionalization. Its NMR profile (δ 6.85–6.88 ppm for olefinic protons) contrasts with Boldenone’s conjugated diene system (δ ~5–6 ppm for androstadienone protons). The Des- variant’s NMR would lack resonances associated with the cyclohexenone ring, resembling simpler aliphatic steroids.

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Table 2: Functional Group Impact on Reactivity

Research Findings and Implications

- Metabolic Stability: The absence of the cyclohexenone ring in Des-Boldenone may reduce hepatic metabolism, as cyclohexenone derivatives are prone to cytochrome P450-mediated oxidation .

- Receptor Affinity: Boldenone’s anabolic activity relies on its planar dienone structure for androgen receptor (AR) binding. The Des- variant’s structural flexibility likely diminishes AR interaction, as seen in truncated steroid analogs .

- Synthetic Challenges: Cyclohexenone removal simplifies synthesis (fewer stereocenters), but introduces challenges in maintaining bioactivity, as seen in simplified analogs of testosterone .

Q & A

Q. Example Data Conflict :

- Equine Studies : Half-life ≈ 14 days .

- Bovine Studies : Half-life ≈ 7 days (attributed to faster glucuronidation).

Advanced Research: What experimental designs mitigate risks when studying Boldenone’s androgen receptor binding kinetics?

Methodological Answer:

- Competitive Binding Assays : Use radiolabeled dihydrotestosterone (DHT) as a tracer to measure Boldenone’s IC50. Include tamoxifen as a negative control.

- Molecular Dynamics Simulations : Model the ligand-receptor interaction to predict binding affinity discrepancies between in vitro and in vivo results.

- Safety Protocols : Use fume hoods with HEPA filters and wear NIOSH-approved respirators when handling powdered forms to avoid inhalation .

Basic Research: What are the validated methods for synthesizing this compound derivatives?

Methodological Answer:

- Oxidation of Boldenone : React Boldenone with Jones reagent (CrO3/H2SO4) under controlled conditions (0–5°C) to form the dienone structure .

- Purification : Recrystallize from ethanol/water mixtures to achieve ≥98% purity (verified via NMR <sup>1</sup>H and <sup>13</sup>C spectra) .

Advanced Research: How can researchers address conflicting data on Boldenone’s endocrine disruption potential?

Methodological Answer:

Contradictions often stem from assay sensitivity or model organism selection. Mitigation strategies include:

- Dose-Response Curves : Test across a wide range (10<sup>−12</sup> to 10<sup>−6</sup> M) to identify non-monotonic effects.

- Transcriptomic Profiling : Use RNA-seq to compare gene expression patterns in exposed vs. control tissues (e.g., prostate or ovarian cells).

- Meta-Analysis : Aggregate data from studies using PRISMA guidelines to identify confounding variables (e.g., solvent carriers like DMSO) .

Basic Research: What safety protocols are essential for handling Boldenone derivatives in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear EN 166-certified goggles, nitrile gloves (EN 374 standard), and flame-resistant lab coats .

- Ventilation : Use BS-approved fume hoods with ≥100 fpm face velocity to limit airborne exposure .

- Spill Management : Neutralize spills with activated charcoal and dispose as hazardous waste (EPA Category D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.